3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-26-15-7-5-14(6-8-15)23-19(21-22-20(23)29-11-10-18(24)25)13-4-9-16(27-2)17(12-13)28-3/h4-9,12H,10-11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNNQKHDHOOIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes. The presence of the 1,2,4-triazole ring and methoxyphenyl groups may contribute to its bioactivity.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys. These properties can significantly impact the bioavailability of the compound.
Biological Activity
3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a complex organic compound characterized by a unique structural framework that includes a triazole ring and sulfanyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Specifically, compounds containing triazole moieties have been documented to exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can effectively inhibit the proliferation of human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Triazole Derivative | HCT-116 | 6.2 |
| Similar Triazole Derivative | T47D | 27.3 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Triazole derivatives have been shown to possess activity against a range of bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes involved in the synthesis of essential cellular components, thereby disrupting microbial growth.
Case Studies
- Study on Anticancer Properties : A recent investigation into the cytotoxic effects of triazole derivatives revealed that compounds with similar structural features to this compound demonstrated significant inhibition of cell growth in vitro against multiple cancer types including leukemia and breast cancer .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of various triazole compounds against clinical isolates of bacteria and fungi. The results indicated that certain derivatives were effective at low concentrations, suggesting their potential use in therapeutic applications against resistant strains .
Scientific Research Applications
Biological Activities
This compound has been studied for its various biological activities, including:
-
Anticancer Properties :
- Research indicates that compounds containing the triazole moiety exhibit notable anticancer effects. For instance, derivatives similar to 3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid have shown efficacy against various cancer cell lines. In particular, compounds with triazole-thione structures have demonstrated activity against colon carcinoma and breast cancer cell lines with IC50 values indicating potent cytotoxicity .
- Anticonvulsant Activity :
- Antimicrobial Activity :
Case Studies
- Colon Carcinoma :
- Breast Cancer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
